molecular formula C14H16N2O3S B12789810 1-Ethoxymethyl-6-(phenylthio)thymine CAS No. 132774-39-1

1-Ethoxymethyl-6-(phenylthio)thymine

Cat. No.: B12789810
CAS No.: 132774-39-1
M. Wt: 292.36 g/mol
InChI Key: KXTOSKMEVPRHSY-UHFFFAOYSA-N
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Description

1-Ethoxymethyl-6-(phenylthio)thymine is a synthetic thymine derivative known for its significant antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxymethyl-6-(phenylthio)thymine typically involves the alkylation of thymine derivatives

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxymethyl-6-(phenylthio)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenylthio group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.

    Substitution: The ethoxymethyl and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted thymine derivatives.

Scientific Research Applications

1-Ethoxymethyl-6-(phenylthio)thymine has a broad range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleophilic substitution and oxidation-reduction reactions.

    Biology: Investigated for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.

    Medicine: Explored for its antiviral properties, particularly against HIV-1

    Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

The antiviral activity of 1-Ethoxymethyl-6-(phenylthio)thymine is primarily due to its inhibition of the reverse transcriptase enzyme in HIV-1. By binding to the enzyme’s active site, it prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. This mechanism involves interactions with specific amino acid residues in the enzyme, disrupting its normal function .

Comparison with Similar Compounds

  • 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine
  • 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
  • 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil

Comparison: 1-Ethoxymethyl-6-(phenylthio)thymine is unique due to its specific ethoxymethyl and phenylthio substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency against certain HIV-1 strains and maintains activity against mutant strains resistant to other NNRTIs .

Properties

CAS No.

132774-39-1

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-(ethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O3S/c1-3-19-9-16-13(10(2)12(17)15-14(16)18)20-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17,18)

InChI Key

KXTOSKMEVPRHSY-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2

Origin of Product

United States

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